Calpeptin

Catalog No.
S548332
CAS No.
117591-20-5
M.F
C20H30N2O4
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calpeptin

CAS Number

117591-20-5

Product Name

Calpeptin

IUPAC Name

benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1

InChI Key

PGGUOGKHUUUWAF-ROUUACIJSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

benzylcarbonyl-Leu-nLeu-H, calpeptin, carbamic acid, N-((1S)-1-((((1S)-1-formylpentyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, N-CBZ-Leu-nLeu-al

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

The exact mass of the compound Calpeptin is 362.22056 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of amino acid amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Calpeptin (N-benzyloxycarbonyl-leucyl-norleucinal, CAS: 117591-20-5) is a synthetic dipeptide aldehyde procured as a cell-permeable inhibitor of calcium-dependent cysteine proteases, specifically Calpain-1 (μ-calpain) and Calpain-2 (m-calpain) [1]. Structurally, the incorporation of a hydrophobic benzyloxycarbonyl (Z) N-terminal capping group and a norleucinal residue grants the molecule high lipophilicity, allowing it to rapidly traverse intact lipid bilayers without the need for physical cell permeabilization [2]. In procurement and assay design, Calpeptin is prioritized for its reversible, competitive binding mechanism—forming a transient hemiacetal with the active-site cysteine—and its high solubility in standard organic solvents like DMSO, making it a highly processable and reliable tool compound for live-cell and whole-tissue pharmacological profiling [1].

Substituting Calpeptin with generic in-class alternatives frequently results in assay failure or confounded data due to severe differences in membrane permeability, binding kinetics, and off-target profiles [1]. For instance, utilizing the classic inhibitor Leupeptin in live-cell assays yields negligible intracellular calpain inhibition because its hydrophilic nature prevents effective membrane crossing [2]. Conversely, substituting with ALLN (Calpain Inhibitor I) or ALLM introduces critical off-target artifacts; ALLN is a potent inhibitor of the eukaryotic proteasome's chymotrypsin-like activity, making it impossible to definitively attribute observed protein degradation to calpains rather than the proteasome [1]. Furthermore, utilizing E-64d results in irreversible covalent inhibition, precluding any transient or wash-out experimental designs. Consequently, Calpeptin is strictly required when a reversible, highly cell-permeant, and proteasome-sparing calpain inhibitor is necessary for accurate target validation[2].

Intracellular Efficacy and Membrane Permeability vs. Leupeptin

Calpeptin's hydrophobic Z-capping group enables rapid cellular entry, completely abolishing intracellular calpain activity in intact human platelets at concentrations below 30 µM. In direct contrast, the hydrophilic analog Leupeptin demonstrates no observable intracellular inhibitory effect under identical intact-cell conditions [1].

Evidence DimensionIntracellular calpain inhibition in intact platelets (30 min incubation)
Target Compound Data100% inhibition of intracellular calpain activity
Comparator Or BaselineLeupeptin (0% inhibition of intracellular calpain activity)
Quantified DifferenceAbsolute functional divergence in intact cells (100% vs 0% efficacy)
ConditionsIntact human platelets, 30 min incubation at <30 µM

Eliminates the requirement for mechanical or chemical cell permeabilization, streamlining live-cell assay workflows and preserving physiological cell states.

Proteasome Selectivity vs. ALLN (Calpain Inhibitor I)

While both Calpeptin and ALLN (Ac-Leu-Leu-Nle-CHO) are peptide aldehydes, Calpeptin exhibits significantly higher selectivity for calpains over the eukaryotic proteasome. ALLN strongly inhibits the chymotrypsin-like activity of the proteasome, whereas Calpeptin is highly selective for calpain, preventing the confounding accumulation of ubiquitinated proteins during target validation [1].

Evidence DimensionOff-target inhibition of eukaryotic proteasome (chymotrypsin-like activity)
Target Compound DataHighly selective for calpain; minimal proteasome inhibition
Comparator Or BaselineALLN / ALLM (Potent dual inhibitors of both calpain and proteasome)
Quantified DifferenceCalpeptin prevents proteasome-driven data artifacts inherent to ALLN
ConditionsCellular protein degradation assays

Crucial for procurement in neurodegeneration and apoptosis research where distinguishing between calpain-mediated cleavage and proteasomal degradation is a strict requirement.

Reversibility and Binding Kinetics vs. E-64d

Calpeptin functions as a reversible, competitive inhibitor by forming a transient hemiacetal with the enzyme's catalytic cysteine. In contrast, E-64d (an epoxysuccinate derivative) acts as an irreversible, covalent suicide inhibitor. This structural difference allows Calpeptin's inhibitory effects to be washed out, restoring baseline proteolytic activity [1].

Evidence DimensionMechanism of enzymatic inhibition
Target Compound DataReversible hemiacetal formation
Comparator Or BaselineE-64d (Irreversible covalent alkylation)
Quantified DifferenceEnables 100% restoration of enzyme activity post-washout (Calpeptin) vs permanent inactivation (E-64d)
ConditionsWash-out kinetic assays and transient inhibition models

Allows researchers to design transient inhibition and recovery experiments, which are impossible when using irreversible epoxysuccinates.

High Potency (IC50) for Calpain I vs. Baseline Synthetic Peptides

Calpeptin demonstrates high potency against Calpain I, with an IC50 of approximately 40 nM in human platelet models. This nanomolar efficacy is quantitatively more potent than many early-generation synthetic peptide inhibitors, which often require high micromolar concentrations to achieve equivalent target suppression.

Evidence DimensionInhibitory Concentration (IC50) for Calpain I
Target Compound DataIC50 = 40 nM
Comparator Or BaselineStandard synthetic peptide baselines (IC50 in the µM range)
Quantified DifferenceOrders of magnitude greater potency for the Calpain I isoform
ConditionsHuman platelet lysates / purified Calpain I assays

High potency allows for lower dosing, which minimizes solvent (DMSO) toxicity in sensitive cell cultures and reduces the risk of off-target cathepsin cross-reactivity.

Live-Cell Protein Degradation and Cytoskeleton Dynamics

Directly following from its validated membrane permeability, Calpeptin is selected over hydrophilic analogs for monitoring real-time focal adhesion dynamics, actin cleavage, and cytoskeletal reorganization in living cell cultures without the need for permeabilization agents [1].

Differentiating Proteasomal vs. Calpain-Mediated Apoptosis

Driven by its selectivity profile, Calpeptin is procured over ALLN to specifically isolate calpain-driven apoptotic pathways in neurodegeneration and oncology models. This prevents the inadvertent halting of the eukaryotic proteasome, ensuring clean mechanistic data[2].

Transient Protease Inhibition and Wash-Out Assays

Because it forms a reversible hemiacetal rather than a permanent covalent bond, Calpeptin is highly suitable for pulse-chase experiments or temporal inhibition studies where researchers must transiently block calpain activity and subsequently restore it via wash-out, a workflow incompatible with E-64d[2].

Platelet Activation and Thrombosis Profiling

Due to its rapid uptake into intact platelets and high potency (40 nM IC50), Calpeptin is utilized as a standard tool for studying calcium-dependent platelet activation and microparticle formation without inducing baseline aggregation [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

362.22055744 Da

Monoisotopic Mass

362.22055744 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18X9FR245W

MeSH Pharmacological Classification

Cysteine Proteinase Inhibitors

Wikipedia

Calpeptin

Dates

Last modified: 08-15-2023
1: Shi L, Guo H, Huang J, Ma S, Chen X, Zhu X. [The effect of calpeptin on injury and atrophy of diaphragm under mechanical ventilation in rats]. Zhonghua Wei Zhong Bing Ji Jiu Yi Xue. 2014 Aug;26(8):549-53. doi: 10.3760/cma.j.issn.2095-4352.2014.08.005. Chinese. PubMed PMID: 25124902.
2: Singh NK, Shiwani S, Hwang IH. Proteomic study of calpeptin-induced differentiation on calpain-interacting proteins of C2C12 myoblast. In Vitro Cell Dev Biol Anim. 2012 Mar;48(3):175-85. doi: 10.1007/s11626-012-9484-1. Epub 2012 Jan 21. PubMed PMID: 22271316.
3: Nozaki K, Das A, Ray SK, Banik NL. Calpeptin attenuated apoptosis and intracellular inflammatory changes in muscle cells. J Neurosci Res. 2011 Apr;89(4):536-43. doi: 10.1002/jnr.22585. Epub 2011 Feb 2. PubMed PMID: 21290412; PubMed Central PMCID: PMC3076617.
4: Tabata C, Tabata R, Nakano T. The calpain inhibitor calpeptin prevents bleomycin-induced pulmonary fibrosis in mice. Clin Exp Immunol. 2010 Dec;162(3):560-7. doi: 10.1111/j.1365-2249.2010.04257.x. Epub 2010 Sep 15. PubMed PMID: 20846163; PubMed Central PMCID: PMC3026560.
5: Guyton MK, Das A, Samantaray S, Wallace GC 4th, Butler JT, Ray SK, Banik NL. Calpeptin attenuated inflammation, cell death, and axonal damage in animal model of multiple sclerosis. J Neurosci Res. 2010 Aug 15;88(11):2398-408. doi: 10.1002/jnr.22408. PubMed PMID: 20623621; PubMed Central PMCID: PMC3164817.
6: Peng S, Kuang Z, Zhang Y, Xu H, Cheng Q. The protective effects and potential mechanism of Calpain inhibitor Calpeptin against focal cerebral ischemia-reperfusion injury in rats. Mol Biol Rep. 2011 Feb;38(2):905-12. doi: 10.1007/s11033-010-0183-2. Epub 2010 May 16. PubMed PMID: 20473717.
7: Gwozdz AM, Leung R, Wang H, Bang KW, Packham MA, Freedman J, Rand ML. Calpain inhibition by calpeptin does not prevent APLT activity reduction in PS-exposing platelets, but calpeptin has independent pro-apoptotic effects. Thromb Haemost. 2010 Jun;103(6):1218-27. doi: 10.1160/TH09-08-0557. Epub 2010 Mar 29. PubMed PMID: 20352156.
8: Lin IJ, Zhou Z, Crusselle-Davis VJ, Moghimi B, Gandhi K, Anantharaman A, Pantic D, Huang S, Jayandharan G, Zhong L, Srivastava A, Bungert J. Calpeptin increases the activity of upstream stimulatory factor and induces high level globin gene expression in erythroid cells. J Biol Chem. 2009 Jul 24;284(30):20130-5. doi: 10.1074/jbc.M109.001461. Epub 2009 Jun 2. PubMed PMID: 19491096; PubMed Central PMCID: PMC2740439.
9: Mani SK, Shiraishi H, Balasubramanian S, Yamane K, Chellaiah M, Cooper G, Banik N, Zile MR, Kuppuswamy D. In vivo administration of calpeptin attenuates calpain activation and cardiomyocyte loss in pressure-overloaded feline myocardium. Am J Physiol Heart Circ Physiol. 2008 Jul;295(1):H314-26. doi: 10.1152/ajpheart.00085.2008. Epub 2008 May 16. PubMed PMID: 18487434; PubMed Central PMCID: PMC2494745.
10: Kook SH, Choi KC, Son YO, Lee KY, Hwang IH, Lee HJ, Chung WT, Lee CB, Park JS, Lee JC. Involvement of p38 MAPK-mediated signaling in the calpeptin-mediated suppression of myogenic differentiation and fusion in C2C12 cells. Mol Cell Biochem. 2008 Mar;310(1-2):85-92. Epub 2007 Dec 4. PubMed PMID: 18057999.

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